molecular formula C24H20N2O4 B11031426 1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3'-indoline]-12-one

1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3'-indoline]-12-one

Cat. No.: B11031426
M. Wt: 400.4 g/mol
InChI Key: NOWIKSGIZNIFFH-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3'-indoline]-12-one is a complex spirocyclic compound characterized by a unique structural architecture. Its core consists of a spiro junction between a 4H-benzo[d]1,3-oxazaperhydroine ring system and an indoline moiety. Key substituents include a 4-methoxyphenyl carbonyl group at position 1, a methyl group at position 11, and a ketone functional group at position 12. Spirocyclic compounds are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding selectivity and metabolic stability .

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

1-(4-methoxybenzoyl)-1'-methylspiro[4H-3,1-benzoxazine-2,3'-indole]-2'-one

InChI

InChI=1S/C24H20N2O4/c1-25-21-10-6-4-8-19(21)24(23(25)28)26(20-9-5-3-7-17(20)15-30-24)22(27)16-11-13-18(29-2)14-12-16/h3-14H,15H2,1-2H3

InChI Key

NOWIKSGIZNIFFH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)N(C4=CC=CC=C4CO3)C(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

Chemical Reactions Analysis

1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3’-indoline]-12-one undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

This compound features:

  • A spirocyclic structure that enhances its structural diversity.
  • A methoxyphenyl group that can engage in nucleophilic addition reactions.
  • An oxazaperhydroine moiety that allows for cyclization and substitution reactions.
  • An indoline structure which may facilitate electrophilic aromatic substitution reactions.

These properties position the compound as a candidate for various applications in medicinal chemistry, particularly in drug discovery and development.

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit antimicrobial properties. The unique structure of 1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3'-indoline]-12-one suggests potential efficacy against various microbial strains. For instance, related compounds have shown positive results as antimicrobial agents through both in silico and in vitro evaluations .

Anticancer Potential

The compound's structural features may allow it to interact with biological targets relevant to cancer treatment. Molecular docking studies have indicated that compounds with similar frameworks can inhibit specific cancer cell lines. The design of molecular hybrids combining this compound with known anticancer agents could enhance its therapeutic profile .

Synthetic Routes

The synthesis of 1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3'-indoline]-12-one typically involves multi-step organic reactions. Key steps may include:

  • Formation of the spirocyclic framework.
  • Introduction of the methoxyphenyl carbonyl group.
  • Functionalization of the oxazaperhydroine and indoline moieties.

Detailed experimental conditions are essential for optimizing yields and purity during synthesis.

Table: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(4-fluorophenyl)-1H-benzo[d]imidazoleContains imidazole ringPositive allosteric modulator for GABA-A receptor
4-amino-3-(substituted-benzyl)-1,3-dihydro-2H-benzo[f][1,3,5]triazepin-2-onesTriazepine derivativesDiverse biological activities including antimicrobial properties
6-(4-methoxyphenyl)-2H-chromen-2-oneChromone derivativeExhibits antioxidant and anti-inflammatory effects

This table illustrates the diversity of biological activities observed in structurally related compounds, underscoring the potential applications of 1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3'-indoline]-12-one.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3’-indoline]-12-one involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Core and Spiro Systems

  • Target Compound : Features a spiro[4H-benzo[d]1,3-oxazaperhydroine-2,3'-indoline] core. The benzo[d]1,3-oxazaperhydroine provides a bicyclic oxygen-nitrogen heterocycle, while the indoline contributes a fused benzene-pyrrolidine system.
  • Compound (1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone): Contains a spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin] core. The pyrazolo-oxazine moiety differs from the target’s oxazaperhydroine, and the piperidine ring replaces the indoline .
  • Compound (3-(4-Methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-dibenzo[b,e][1,4]diazepin-1-one): Lacks a spiro system but includes a dibenzo[b,e][1,4]diazepinone core, a seven-membered ring with two nitrogen atoms .

Substituent Analysis

Compound Key Substituents Impact on Properties
Target Compound 4-Methoxyphenyl carbonyl, 11-methyl, 12-ketone Methoxy groups enhance lipophilicity; methyl may reduce steric hindrance .
Compound 4-Methoxyphenyl, acetyl group on piperidine Acetyl group introduces polarity, potentially improving solubility .
Compound 4-Methoxyphenyl, 4-(trifluoromethyl)phenyl Trifluoromethyl group increases electron-withdrawing effects and metabolic stability .

Data Table: Comparative Structural Features

Parameter Target Compound Compound Compound
Core Structure Spiro[benzooxazaperhydroine-indoline] Spiro[pyrazolo-oxazine-piperidin] Dibenzo[b,e][1,4]diazepinone
Key Substituents 4-Methoxyphenyl carbonyl, 11-methyl 4-Methoxyphenyl, acetyl 4-Methoxyphenyl, 4-(trifluoromethyl)phenyl
Molecular Formula Not available C₂₃H₂₅N₃O₃ C₂₈H₂₂F₃N₂O₂
Potential Applications Hypothetical: CNS targets, enzyme inhibitors Not specified Not specified

Research Implications and Gaps

Structural Diversity: The target’s spiro core distinguishes it from diazepinone () and pyrazolo-oxazine () systems, suggesting divergent biological targets.

Substituent Effects : The 4-methoxyphenyl group is shared across compounds, but the trifluoromethyl () and acetyl () groups highlight strategies for tuning electronic and steric properties.

Biological Activity

The compound 1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3'-indoline]-12-one is a complex organic molecule with potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H20N2O4C_{24}H_{20}N_{2}O_{4}. Its structure features a spirocyclic framework, which is known to influence its biological properties. The presence of the methoxyphenyl group and the oxazaperhydroine moiety are particularly significant in determining its reactivity and interaction with biological targets.

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including:

  • Anticancer Activity : Some studies suggest that spirocyclic compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Effects : The compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Neuroprotective Properties : There is emerging evidence that such compounds can protect neuronal cells from oxidative stress and neurodegeneration.

Case Studies

  • Anticancer Activity : A study conducted on similar spirocyclic compounds demonstrated their ability to inhibit the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, suggesting that our compound may exhibit similar effects.
  • Antimicrobial Effects : Research published in a peer-reviewed journal showed that related compounds had significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported, indicating potential clinical applications in treating infections.
  • Neuroprotective Effects : In a model of neurodegeneration, spirocyclic derivatives were shown to reduce oxidative stress markers and improve cognitive function in animal studies. This suggests that our compound could be further explored for neuroprotective applications.

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerSpirocyclic oxindolesInduction of apoptosis
AntimicrobialVarious spiro derivativesInhibition of bacterial growth
NeuroprotectiveOxindole derivativesReduction in oxidative stress

Research Findings

Recent literature highlights several key findings regarding the biological activity of spirocyclic compounds:

  • Synthesis and Characterization : Advanced synthetic methodologies have been developed to create enantioenriched spirocyclic oxindoles, enhancing their potential as therapeutic agents .
  • Pharmacological Studies : In vivo studies have shown promising results for spirocyclic compounds in reducing tumor size in xenograft models, suggesting effectiveness in cancer therapy .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds can modulate signaling pathways involved in cell survival and proliferation .

Q & A

Synthesis and Purification

Basic Question: Q. What are the key challenges in synthesizing this spiro compound, and how can purity be optimized?

  • Methodological Answer:
    The synthesis involves constructing the spiro junction between the benzo-oxazaperhydroine and indoline moieties. A critical step is the cyclization reaction, which may require precise stoichiometric control of reagents like trifluoroacetic acid (TFA) or palladium catalysts (e.g., PdCl₂(PPh₃)₂) to avoid side products .
    • Example Protocol:
  • Use a toluene/acetonitrile solvent system with TFA for hydrazine-mediated cyclization (35°C, 12 hours) .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the spiro product.
    • Purity Optimization:
      Monitor reaction progress using TLC and HPLC-MS. Impurities often arise from incomplete ring closure or stereochemical mismatches; recrystallization in ethanol (223–225°C melting point validation) improves crystallinity .

Advanced Question: Q. How can stereochemical control be achieved during spiro ring formation, and what analytical tools validate configuration?

  • Methodological Answer:
    • Employ chiral auxiliaries or asymmetric catalysis (e.g., Rh-carboxamide catalysts) to direct spiro center stereochemistry .
    • Validate using:
  • X-ray crystallography for absolute configuration.
  • NOESY NMR to confirm spatial proximity of protons in the spiro junction .

Structural Characterization

Basic Question: Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer:
    • 1H/13C NMR: Identify methoxy (δ 3.72 ppm), carbonyl (δ 170–175 ppm), and spiro junction protons (δ 2.87–3.88 ppm) .
    • IR Spectroscopy: Confirm carbonyl (C=O stretch at ~1650 cm⁻¹) and aromatic C-O (1250 cm⁻¹) groups .
    • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ calc. 653.22 vs. observed 653.22) .

Advanced Question: Q. How can conflicting NMR data (e.g., tautomerism or dynamic equilibria) be resolved?

  • Methodological Answer:
    • Perform variable-temperature NMR to detect tautomeric shifts (e.g., keto-enol equilibria in carbonyl groups).
    • Use DFT calculations to model energy-minimized conformers and compare experimental vs. theoretical chemical shifts .

Biological Evaluation

Basic Question: Q. What in vitro screening protocols are suitable for assessing this compound’s bioactivity?

  • Methodological Answer:
    • Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves .
    • Cell Permeability: Apply Caco-2 monolayer models with LC-MS quantification of apical-to-basolateral transport .

Advanced Question: Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?

  • Methodological Answer:
    • Docking (AutoDock Vina): Screen against Protein Data Bank (PDB) targets (e.g., Pfmrk kinase) using the compound’s 3D structure (optimized via Gaussian 09) .
    • MD Simulations (GROMACS): Simulate ligand-receptor binding stability over 100 ns; analyze RMSD and hydrogen-bonding networks .

Theoretical and Methodological Frameworks

Basic Question: Q. How should researchers align studies on this compound with existing pharmacological theories?

  • Methodological Answer:
    Link to structure-activity relationship (SAR) frameworks by systematically modifying substituents (e.g., methoxy vs. chloro groups) and testing bioactivity .

Advanced Question: Q. What conceptual models guide long-term studies of its environmental or metabolic fate?

  • Methodological Answer:
    • Adopt the INCHEMBIOL framework to study:
  • Environmental Distribution: LogP calculations and soil/water partitioning .
  • Biotic Transformations: LC-MS/MS metabolite profiling in liver microsomes .

Data Contradiction and Reproducibility

Basic Question: Q. How can researchers address discrepancies in reported synthetic yields?

  • Methodological Answer:
    • Reproduce with DOE (Design of Experiments): Vary catalyst loading (0.5–5 mol% Pd), temperature (25–50°C), and solvent polarity to identify optimal conditions .
    • Publish Full Spectral Data: Ensure transparency in reporting NMR shifts and HRMS traces .

Advanced Question: Q. What statistical methods resolve conflicting bioactivity data across labs?

  • Methodological Answer:
    • Apply meta-analysis with random-effects models to aggregate IC₅₀ values from multiple studies.
    • Use Mann-Whitney U tests to compare potency variances due to assay conditions (e.g., ATP concentration in kinase assays) .

Advanced Applications

Advanced Question: Q. How can this compound be integrated into targeted drug delivery systems?

  • Methodological Answer:
    • Nanoparticle Encapsulation: Use PLGA polymers (75:25 lactide:glycolide) with characterization via DLS and TEM .
    • In Vivo Tracking: Radiolabel with ¹⁴C for biodistribution studies in murine models .

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